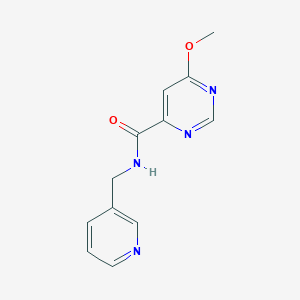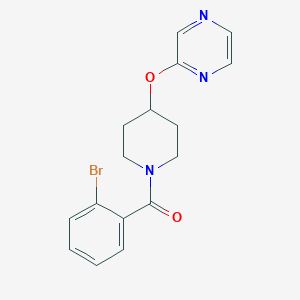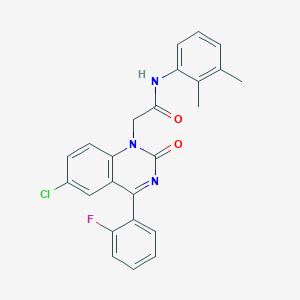
2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step chemical processes, including the reaction of quinoxaline diones with hydrazine to achieve ring fission or conversion into hydrazinoquinoxalines (Cheeseman & Rafiq, 1971). Microwave-assisted synthesis has also been reported for the efficient and rapid production of quinolin-8-yloxy derivatives, demonstrating the versatility and adaptability of these synthetic routes (Singh & Manna, 2022).
Molecular Structure Analysis
The molecular structure of compounds related to "2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione" features a complex system of rings, including quinoline and phthalazine moieties. Structural elucidation often relies on spectral and elemental analysis methods to confirm the target compounds' identity and to explore their molecular frameworks (Ismaïli et al., 1999).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating their reactivity and functional group transformations. For example, quinoxaline diones undergo ring fission with hydrazine, leading to diverse products depending on the specific conditions applied (Cheeseman & Rafiq, 1971). The versatility in chemical reactions underscores the potential for creating a wide array of derivatives with varied biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-HIV Activities
2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione derivatives have shown promise in antimicrobial and anti-HIV activities. A study by Sulthana et al. (2021) synthesized novel derivatives of this compound, demonstrating potent antibacterial activity against E. coli and S. aureus. Additionally, these compounds exhibited antitubercular and anti-HIV activities, indicating potential as new scaffolds for antimicrobial agents (Sulthana et al., 2021).
Antineoplastic Activity
Research by Hall et al. (1992) highlighted the antineoplastic activity of 2,3-dihydrophthalazine-1,4-dione derivatives. These compounds demonstrated cytotoxicity against various cancer cell lines and inhibited DNA and RNA synthesis in leukemia cells. This suggests their potential use in cancer therapy (Hall et al., 1992).
Anti-Inflammatory Properties
2,3-Dihydrophthalazine-1,4-diones have also shown significant anti-inflammatory properties. A study by Butner et al. (1996) found these compounds to be effective in reducing inflammation and pain in mice. Their effects are partly due to their ability to suppress the release of cytokines like TNF alpha and IL-1 (Butner et al., 1996).
Antioxidant Properties
Tomassoli et al. (2016) investigated the antioxidant properties of pyrazolo[4,3-c]quinolin-3,4-diones, a related class of compounds. Their study synthesized new derivatives, which showed good yields and promising antioxidant activities (Tomassoli et al., 2016).
Anticonvulsant Potential
El-Helby et al. (2017) designed and synthesized novel derivatives of 2,3-dihydrophthalazine-1,4-dione with expected anticonvulsant activity. These compounds showed significant effectiveness in anticonvulsant tests, suggesting their potential as a basis for developing new anticonvulsant agents (El-Helby et al., 2017).
Direcciones Futuras
Quinoline and its derivatives are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . Therefore, developing more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . These reactions have aroused great interest and gave us a clear direction for future research .
Propiedades
IUPAC Name |
3-quinolin-8-yl-2H-phthalazine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-16-12-7-1-2-8-13(12)17(22)20(19-16)14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXBMYBGVJKMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2492502.png)
![1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2492508.png)
![N-(4-chlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2492509.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone](/img/structure/B2492511.png)


![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2492514.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]chromen-4-one](/img/structure/B2492518.png)
![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492519.png)


![2-[(1,2,3-Benzothiadiazol-5-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2492523.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2492524.png)